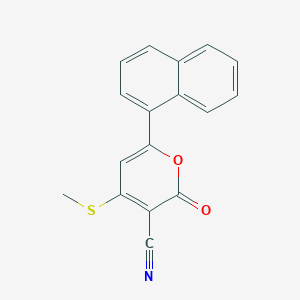![molecular formula C8H11FN2 B179751 [3-(Aminomethyl)-2-fluorophenyl]methanamine CAS No. 198834-14-9](/img/structure/B179751.png)
[3-(Aminomethyl)-2-fluorophenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)-2-fluorophenyl]methanamine, commonly known as FMA, is a chemical compound that has recently gained attention for its potential use in scientific research. FMA is a derivative of the popular drug amphetamine and has been found to have unique properties that make it a valuable tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
FMA works by increasing the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on different physiological processes.
Biochemical and Physiological Effects:
FMA has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, as well as enhance cognitive function and memory retention. FMA has also been shown to have analgesic effects, and may have potential as a treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FMA is its high potency and selectivity for certain neurotransmitter receptors. This makes it a valuable tool for investigating the effects of specific neurotransmitters on different physiological processes. However, FMA is also highly addictive and can have negative effects on the central nervous system, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving FMA. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. FMA may also have potential as a tool for investigating the role of neurotransmitters in addiction and substance abuse disorders. Additionally, further research is needed to fully understand the long-term effects of FMA on the central nervous system and to develop safe and effective dosing protocols for use in scientific research.
Synthesemethoden
FMA can be synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitroethane to form 3-fluoro-4-methylphenyl-2-nitropropene. This intermediate is then reduced with hydrogen gas and a palladium catalyst to yield FMA.
Wissenschaftliche Forschungsanwendungen
FMA has a wide range of potential applications in scientific research. It has been shown to have an affinity for binding to various neurotransmitter receptors, including dopamine, norepinephrine, and serotonin receptors. This makes it a useful tool for studying the effects of these neurotransmitters on different physiological processes.
Eigenschaften
CAS-Nummer |
198834-14-9 |
|---|---|
Produktname |
[3-(Aminomethyl)-2-fluorophenyl]methanamine |
Molekularformel |
C8H11FN2 |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
[3-(aminomethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H11FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4-5,10-11H2 |
InChI-Schlüssel |
FZJOHBOREUHXTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)CN)F)CN |
Kanonische SMILES |
C1=CC(=C(C(=C1)CN)F)CN |
Synonyme |
1,3-Benzenedimethanamine,2-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



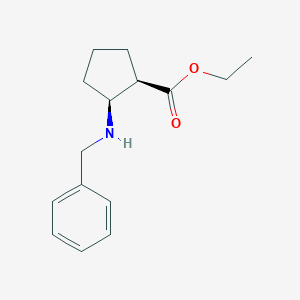

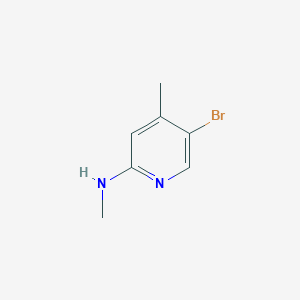
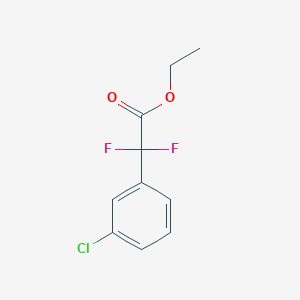
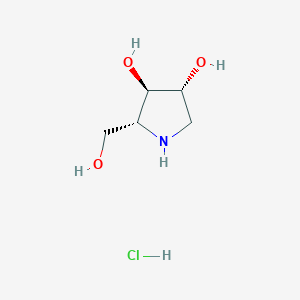
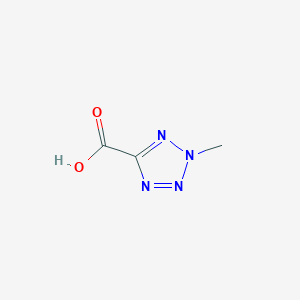
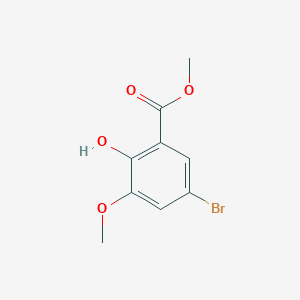
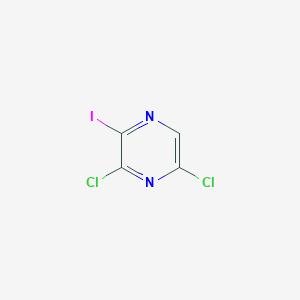

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
